N-Acetylhyalobiuronic acid

描述

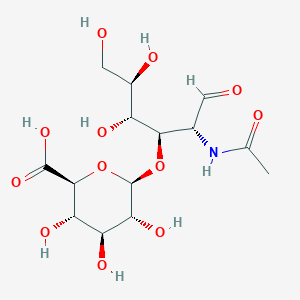

Structure

3D Structure

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO12/c1-4(18)15-5(2-16)11(7(20)6(19)3-17)26-14-10(23)8(21)9(22)12(27-14)13(24)25/h2,5-12,14,17,19-23H,3H2,1H3,(H,15,18)(H,24,25)/t5-,6+,7+,8-,9-,10+,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDULUWSKCYWTK-HVLWPHHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159432 | |

| Record name | N-Acetylhyalobiuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13551-21-8 | |

| Record name | N-Acetylhyalobiuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylhyalobiuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLHYALOBIURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49ZT2M2RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Biosynthesis of N Acetylhyalobiuronic Acid

Chemical Synthesis Methodologies for N-Acetylhyalobiuronic Acid and its Analogs

The chemical synthesis of N-Acetylhyalobiuronic acid provides a means to produce this important molecule and its derivatives for research and various applications.

A notable method for synthesizing N-Acetylhyalobiuronic acid involves the conversion of peracetylated laminaribiose (B1201645). nih.gov β-Laminaribiose octaacetate can be prepared in high yields from curdlan, a microbial polysaccharide, through specific degradation by a yeast cell-wall lytic enzyme preparation followed by acetylation. nih.govresearchgate.net This peracetylated disaccharide serves as a valuable starting material. nih.gov The conversion process to N-Acetylhyalobiuronic acid is a multi-step reaction sequence. nih.gov Key steps in this conversion include the azidonitration of a glucal derivative derived from the laminaribiose octaacetate. nih.govcdnsciencepub.com This is followed by selective alkylidenation or direct tritylation to differentiate between the two primary hydroxyl groups present in the disaccharide intermediates, ultimately leading to the formation of N-acetylhyalobiuronic acid. nih.gov

Achieving stereo- and regioselectivity is a critical challenge in carbohydrate synthesis, including that of N-Acetylhyalobiuronic acid. nih.govharvard.edu The formation of the glycosidic bond between the two monosaccharide units must be controlled to obtain the desired anomeric configuration and linkage position. Various strategies have been developed to address this challenge. bldpharm.com These include the use of specific protecting groups, catalysts, and reaction conditions to favor the formation of the correct isomer. google.combeilstein-journals.org For instance, the choice of a glycosyl donor and acceptor, as well as the promoter, can significantly influence the stereochemical outcome of the glycosylation reaction. bldpharm.com Researchers have explored different methodologies, such as those involving glycosyl halides or trichloroacetimidates, to achieve high levels of selectivity. bldpharm.com The development of catalyst-controlled glycosylation methods offers a promising approach to achieving high stereo- and regioselectivity under mild conditions. harvard.edu

Enzymatic Synthesis Pathways of N-Acetylhyalobiuronic Acid within Glycosaminoglycan Assembly

In biological systems, N-Acetylhyalobiuronic acid is not synthesized as an independent molecule but rather as a repeating unit within the polysaccharide chain of hyaluronan.

The biosynthesis of hyaluronan is catalyzed by a family of enzymes known as hyaluronan synthases (HAS). mdpi.comoup.com These enzymes are bifunctional glycosyltransferases, meaning they possess two distinct catalytic activities within a single protein. glycoforum.gr.jp They catalyze the alternating addition of D-glucuronic acid and N-acetyl-D-glucosamine to the growing polysaccharide chain. nih.gov This process, known as elongation, occurs at the inner surface of the plasma membrane in eukaryotic cells. nih.gov The growing hyaluronan chain is extruded through the membrane into the extracellular space as it is synthesized. nih.gov Different isoforms of HAS (e.g., HAS1, HAS2, and HAS3 in mammals) exhibit distinct catalytic properties and may produce hyaluronan chains of varying lengths. mdpi.com The elongation of the hyaluronan polymer can occur at the reducing end of the chain, where the nascent polymer remains linked to UDP. oup.com

The monosaccharide units that make up hyaluronan are not added directly but are first activated by attachment to uridine (B1682114) diphosphate (B83284) (UDP). The specific precursors for hyaluronan biosynthesis are UDP-glucuronic acid (UDP-GlcA) and UDP-N-acetylglucosamine (UDP-GlcNAc). mdpi.comglycoforum.gr.jp These UDP-sugars are synthesized in the cytoplasm from glucose. nih.gov The availability of these precursors is a critical factor in regulating the rate of hyaluronan synthesis. nih.gov Studies have shown that increased levels of UDP-GlcNAc and UDP-GlcA can lead to an increase in hyaluronan production. nih.gov The hyaluronan synthase enzymes utilize these UDP-sugar substrates, transferring the monosaccharide to the growing polysaccharide chain and releasing UDP as a byproduct. oup.comnih.gov

Data Tables

Table 1: Key Enzymes and Precursors in Hyaluronan Biosynthesis

| Component | Function |

| Hyaluronan Synthase (HAS) | A bifunctional glycosyltransferase that polymerizes hyaluronan from UDP-sugar precursors. mdpi.comoup.com |

| UDP-glucuronic acid (UDP-GlcA) | The activated sugar donor for the glucuronic acid residues in hyaluronan. mdpi.comglycoforum.gr.jp |

| UDP-N-acetylglucosamine (UDP-GlcNAc) | The activated sugar donor for the N-acetylglucosamine residues in hyaluronan. mdpi.comglycoforum.gr.jp |

Enzymatic Interactions and Metabolism of N Acetylhyalobiuronic Acid

Enzymatic Degradation and Catabolism of N-Acetylhyalobiuronic Acid

The breakdown of N-Acetylhyalobiuronic acid is the final step in the complete catabolism of hyaluronan, reducing the polysaccharide to its constituent monosaccharides. This process is carried out by a series of specific lysosomal enzymes.

β-Glucuronidase is a lysosomal exoglycosidase that plays a crucial role in the terminal stages of hyaluronan degradation. nih.govnih.gov This enzyme specifically targets the non-reducing terminal glucuronic acid residues of oligosaccharides, including the disaccharide N-Acetylhyalobiuronic acid. nih.govnih.gov The catalytic action of β-glucuronidase involves the hydrolysis of the β-glycosidic bond, releasing free D-glucuronic acid. nih.gov This enzymatic activity is optimal under acidic conditions, typically around pH 4.5, which is consistent with the lysosomal environment where this degradation occurs. nih.gov The activity of β-glucuronidase is essential for the complete breakdown of hyaluronan fragments; without it, oligosaccharides would accumulate within the lysosomes. nih.gov A kinetic analysis of the stepwise action of exoglycosidases on hyaluronan-derived oligosaccharides has shown that their contribution is primarily restricted to the hydrolysis of smaller fragments produced by hyaluronidases. capes.gov.br

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Class | Exoglycosidase (Hydrolase) | nih.gov |

| Cellular Location | Lysosome | nih.govnih.gov |

| Substrate | Non-reducing terminal D-glucuronic acid residues of oligosaccharides | nih.govnih.gov |

| Product | D-glucuronic acid | nih.gov |

| Optimal pH | Acidic (approx. 3.9 - 4.5) | nih.govnih.gov |

The generation of N-Acetylhyalobiuronic acid and its oligomers is initiated by endoglycosidases known as hyaluronidases. In humans, this process is primarily mediated by two key enzymes: Hyaluronidase-1 (HYAL1) and Hyaluronidase-2 (HYAL2). nih.gov These enzymes are endo-β-N-acetyl-hexosaminidases that hydrolyze the β(1→4) glycosidic bond between N-acetyl-D-glucosamine and D-glucuronic acid residues within the hyaluronan polymer. acs.orgacs.org

The degradation cascade begins at the cell surface, where HYAL2, anchored to the plasma membrane, cleaves high-molecular-weight hyaluronan into intermediate-sized fragments of approximately 20 kDa. researchgate.netmdpi.com These fragments are then internalized into endo-lysosomal compartments. researchgate.net Within the acidic environment of the lysosome, HYAL1 continues the degradation process, breaking down the intermediate fragments into smaller oligosaccharides. acs.orgmdpi.com The predominant end-products of HYAL1 activity are tetrasaccharides, which serve as the primary substrates for the final catabolic steps carried out by exoglycosidases. acs.orgmdpi.com This sequential enzymatic action ensures a controlled breakdown of hyaluronan and the generation of oligosaccharides, including the disaccharide N-Acetylhyalobiuronic acid, for final processing.

The complete catabolism of N-Acetylhyalobiuronic acid to its constituent monosaccharides occurs exclusively within the lysosomes and requires the concerted action of two distinct exoglycosidases. nih.govnih.gov Following the depolymerization of hyaluronan into small oligosaccharides by HYAL1, these enzymes act sequentially on the non-reducing ends of the fragments. nih.govcapes.gov.br

The two critical lysosomal enzymes are:

β-Glucuronidase : As detailed previously, this enzyme cleaves the terminal D-glucuronic acid residue.

β-N-acetylglucosaminidase : This enzyme hydrolyzes the terminal N-acetyl-D-glucosamine residue.

This process involves the alternating action of these two enzymes, which progressively shortens the oligosaccharide chains until only monosaccharides remain. capes.gov.br The final products, D-glucuronic acid and N-acetyl-D-glucosamine, are then transported out of the lysosome to be reutilized in various cellular metabolic pathways. nih.gov The coordinated activity of hyaluronidases and these exoglycosidases forms a complete catabolic pathway essential for hyaluronan turnover. nih.gov

Involvement in Broader Glycosaminoglycan Degradation Pathways

The enzymatic processing of N-Acetylhyalobiuronic acid is a specific component of the larger, highly regulated system of glycosaminoglycan (GAG) degradation. Understanding the mechanism of hyaluronan depolymerization provides context for the origin of this disaccharide.

The depolymerization of high-molecular-weight hyaluronan is a stepwise process that traverses different cellular compartments. The currently accepted model posits that this metabolic cascade begins in lipid raft invaginations at the cell surface. nih.gov

Initial Cleavage by HYAL2 : High-molecular-weight extracellular hyaluronan is first tethered to the cell surface via receptors like CD44 and interacts with the GPI-anchored enzyme HYAL2. mdpi.com HYAL2 performs the initial cleavage, reducing the polymer to large fragments of about 20 kDa (approximately 50 disaccharide units). researchgate.net

Internalization : These intermediate fragments are then internalized by the cell through receptor-mediated endocytosis and trafficked to the lysosomes. researchgate.net

Lysosomal Degradation by HYAL1 : Inside the lysosomes, HYAL1, which has an acidic pH optimum, further degrades the 20 kDa fragments. acs.orgacs.org It hydrolyzes the polymer into smaller oligosaccharides, with the tetrasaccharide being the major end product. mdpi.com

Exoglycosidase Action : These small oligosaccharides, including the disaccharide N-Acetylhyalobiuronic acid, become the substrates for the lysosomal exoglycosidases, β-glucuronidase and β-N-acetylglucosaminidase, which complete the degradation to monosaccharides. nih.govnih.gov

This controlled, multi-step enzymatic pathway ensures the efficient breakdown of hyaluronan and the release of its constituent sugars for cellular reuse.

| Step | Enzyme | Location | Substrate | Primary Product(s) | Reference |

|---|---|---|---|---|---|

| 1 | Hyaluronidase-2 (HYAL2) | Cell Surface (Lipid Rafts) | High-Molecular-Weight Hyaluronan | ~20 kDa fragments | researchgate.netmdpi.com |

| 2 | Hyaluronidase-1 (HYAL1) | Lysosomes | ~20 kDa fragments | Small oligosaccharides (mainly tetrasaccharides) | acs.orgmdpi.com |

| 3 | β-Glucuronidase & β-N-acetylglucosaminidase | Lysosomes | Oligosaccharides (e.g., N-Acetylhyalobiuronic acid) | Monosaccharides (D-glucuronic acid, N-acetyl-D-glucosamine) | nih.govnih.gov |

The degradation of N-Acetylhyalobiuronic acid shares similarities with the catabolism of other GAG-derived disaccharides, such as N-Acetylchondrosine, which is the repeating unit of chondroitin (B13769445) sulfate (B86663). The primary structural difference between hyaluronan and chondroitin is the hexosamine component: N-acetylglucosamine in hyaluronan and N-acetylgalactosamine in chondroitin. frontiersin.org This difference dictates the specificity of the enzymes involved in their degradation.

Endoglycosidase Action:

Hyaluronan: Degraded by HYAL1 and HYAL2. nih.gov

Chondroitin Sulfate (CS): The initial breakdown of CS can also be performed by hyaluronidases like HYAL1 and SPAM1, which exhibit activity toward both HA and CS. nih.gov In fact, under certain pH conditions, HYAL1 can depolymerize chondroitin sulfate A to a similar extent as hyaluronan. nih.gov Additionally, a specific chondroitinase, HYAL4, has been identified that exclusively hydrolyzes CS and not hyaluronan. mdpi.comresearchgate.net

Exoglycosidase Action: The final breakdown of the resulting disaccharides occurs in the lysosome and requires different sets of enzymes tailored to their specific structures.

N-Acetylhyalobiuronic Acid: Requires the sequential action of β-glucuronidase and β-N-acetylglucosaminidase . nih.gov

N-Acetylchondrosine (from Chondroitin Sulfate): Its degradation is more complex due to sulfation. The process requires:

Sulfatases: Specific sulfatases (e.g., N-acetylgalactosamine-4-sulfatase or N-acetylgalactosamine-6-sulfatase) must first remove the sulfate groups. nih.gov

β-N-acetylgalactosaminidase: This enzyme cleaves the N-acetylgalactosamine residue, a different enzyme from the one that acts on the N-acetylglucosamine of N-Acetylhyalobiuronic acid. nih.govnih.gov

β-glucuronidase: This enzyme is common to both pathways, as it cleaves the terminal glucuronic acid present in both disaccharides. nih.govnih.gov

Analytical and Spectroscopic Characterization Methodologies for N Acetylhyalobiuronic Acid

Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for isolating N-Acetylhyalobiuronic acid from complex mixtures, such as enzymatic digests of hyaluronic acid, and for assessing its purity. The selection of a specific technique is contingent on the sample matrix and the desired scale of purification.

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume. In the context of N-Acetylhyalobiuronic acid, this technique is particularly useful for group separations, such as desalting or removing small reagents from a solution of the disaccharide. It can also be employed to separate the disaccharide from larger oligosaccharides or undigested hyaluronic acid fragments.

The separation mechanism involves a porous stationary phase. Molecules larger than the pores are excluded and elute first, while smaller molecules, like N-Acetylhyalobiuronic acid, can enter the pores, resulting in a longer retention time. The choice of the gel matrix, with its specific pore size distribution, is critical for achieving the desired separation range.

Table 1: Gel Filtration Chromatography Parameters for Disaccharide Analysis

| Parameter | Description | Typical Value/Range |

| Stationary Phase | Porous beads of cross-linked dextran, agarose, or polyacrylamide. | Sephadex G-25, Bio-Gel P-6 |

| Mobile Phase | Aqueous buffers such as ammonium acetate or phosphate buffers. | 0.1-0.2 M Ammonium Acetate |

| Detection | UV absorbance at low wavelengths (e.g., 210-230 nm) or refractive index. | UV at 214 nm |

| Application | Desalting, buffer exchange, separation from high molecular weight species. | N/A |

Ion-exchange chromatography (IEC) separates molecules based on their net charge. N-Acetylhyalobiuronic acid possesses a carboxyl group from the D-glucuronic acid residue, which is negatively charged at neutral and basic pH. This characteristic allows for its effective separation using anion-exchange chromatography. nih.gov

In anion-exchange chromatography, a positively charged stationary phase is used. At an appropriate pH, the negatively charged N-Acetylhyalobiuronic acid binds to the stationary phase. Elution is typically achieved by increasing the salt concentration of the mobile phase (salt gradient) or by decreasing the pH to neutralize the charge on the disaccharide. This technique offers high resolution and is capable of separating N-Acetylhyalobiuronic acid from neutral sugars and other less charged or positively charged contaminants.

Table 2: Ion-Exchange Chromatography Parameters for N-Acetylhyalobiuronic Acid Purification

| Parameter | Description | Typical Value/Range |

| Chromatography Mode | Anion-Exchange | N/A |

| Stationary Phase | Positively charged resin (e.g., with quaternary ammonium or diethylaminoethyl groups). | DEAE-Sephadex, Q-Sepharose |

| Mobile Phase | Buffer with increasing salt concentration (e.g., NaCl or ammonium bicarbonate). | 0-1 M NaCl gradient |

| pH | Typically neutral to slightly basic to ensure the carboxyl group is ionized. | pH 7-8 |

| Detection | UV absorbance at low wavelengths. | UV at 210-230 nm |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and high-resolution separation of N-Acetylhyalobiuronic acid. Various HPLC modes can be employed, with ion-exchange and reversed-phase being common.

An improved HPLC method for the analysis of unsaturated disaccharides derived from hyaluronic acid (which includes a double bond in the uronic acid moiety after enzymatic digestion) utilizes an ion-exchange resin made from a sulfonated styrene-divinylbenzene copolymer. nih.gov The retention times are highly reproducible, allowing for the separation of the non-sulfated disaccharide from various sulfated chondroitin (B13769445) sulfate (B86663) disaccharides. nih.gov The typical elution order sees the unsaturated non-sulfated disaccharide from hyaluronic acid eluting before the sulfated disaccharides. nih.gov

For underivatized disaccharides, detection can be challenging due to the lack of a strong chromophore. Therefore, detection is often performed at low UV wavelengths (around 200-210 nm) or using universal detectors like refractive index (RI) or evaporative light scattering detectors (ELSD). Derivatization with a fluorescent tag can significantly enhance sensitivity.

Table 3: Representative HPLC Retention Times for Hyaluronan-derived Disaccharide

| Compound | Column Type | Mobile Phase | Retention Time (min) |

| Unsaturated N-Acetylhyalobiuronic acid | Ion-Exchange (sulfonated styrene-divinylbenzene) | Salt Gradient | Unique and reproducible, elutes before sulfated disaccharides |

Note: Absolute retention times are system-dependent.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are essential for the definitive identification and detailed structural characterization of N-Acetylhyalobiuronic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including N-Acetylhyalobiuronic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. Key signals for N-Acetylhyalobiuronic acid include the anomeric protons of the two sugar rings, the N-acetyl methyl protons, and the other ring protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its functional group and bonding environment. The anomeric carbons, the carbonyl carbon of the carboxyl group, and the carbonyl and methyl carbons of the N-acetyl group are characteristic signals.

A detailed NMR study has been reported for methyl 2-acetamido-2-deoxy-3-O-(β-D-glucopyranosyluronic acid)-β-D-glucopyranoside, a close derivative of N-Acetylhyalobiuronic acid. nih.gov The chemical shifts provide a basis for the identification of the disaccharide.

Table 4: ¹H NMR Chemical Shifts (δ, ppm) for a Hyaluronan Repeating Disaccharide Derivative in D₂O

| Proton | Glucuronic Acid Residue | N-Acetylglucosamine Residue |

| H-1 | 4.54 | 4.65 |

| H-2 | 3.35 | 3.84 |

| H-3 | 3.65 | 3.75 |

| H-4 | 3.72 | 3.56 |

| H-5 | 3.89 | 3.51 |

| N-Acetyl CH₃ | N/A | 2.05 |

Data adapted from a study on a methylated derivative of the disaccharide. nih.gov

Table 5: ¹³C NMR Chemical Shifts (δ, ppm) for a Hyaluronan Repeating Disaccharide Derivative in D₂O

| Carbon | Glucuronic Acid Residue | N-Acetylglucosamine Residue |

| C-1 | 103.5 | 102.1 |

| C-2 | 74.3 | 56.7 |

| C-3 | 76.1 | 82.1 |

| C-4 | 72.8 | 70.4 |

| C-5 | 76.5 | 76.8 |

| C-6 | 175.7 | 61.6 |

| N-Acetyl C=O | N/A | 175.4 |

| N-Acetyl CH₃ | N/A | 23.2 |

Data adapted from a study on a methylated derivative of the disaccharide. nih.gov

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information about N-Acetylhyalobiuronic acid. Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has been successfully applied to the analysis of carbohydrates and other polar, non-volatile molecules.

In FAB-MS, the sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). wikipedia.org This process generates pseudomolecular ions, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode, which allow for the determination of the molecular weight.

Fragmentation of the parent ion provides valuable structural information. For N-Acetylhyalobiuronic acid, key fragmentations include cleavage of the glycosidic bond, which can help to confirm the sequence of the sugar units. Ring cleavages can also occur, providing further structural details. Negative ion FAB-MS is particularly useful for analyzing acidic compounds like N-Acetylhyalobiuronic acid.

Table 6: Expected Ions in FAB-MS of N-Acetylhyalobiuronic Acid

| Ion Type | Description | Expected m/z (Negative Ion Mode) |

| [M-H]⁻ | Pseudomolecular ion | 398.1 |

| Fragment Ions | Resulting from glycosidic bond cleavage and ring fragmentation. | Varies |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for the structural elucidation of N-Acetylhyalobiuronic acid. As the fundamental disaccharide repeating unit of hyaluronic acid, its spectrum is characterized by absorption bands corresponding to its constituent functional groups: D-glucuronic acid and N-acetylglucosamine. researchgate.net The analysis of these characteristic peaks provides a molecular fingerprint, confirming the presence of key structural features.

The FTIR spectrum of N-Acetylhyalobiuronic acid, inferred from studies on hyaluronic acid, displays several distinct regions. A prominent broad absorption band is typically observed in the region of 3700–3200 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxyl and carboxylic acid groups. researchgate.net This broadness is indicative of extensive hydrogen bonding within the molecular structure. The N-H stretching vibration of the N-acetyl group also contributes to this region, often seen around 3200-3400 cm⁻¹. researchgate.net

The carbonyl (C=O) stretching vibrations are particularly diagnostic. The amide I band, associated with the C=O stretching of the N-acetyl group, appears in the range of 1600–1660 cm⁻¹. researchgate.net The asymmetric stretching of the carboxylate group (COO⁻) from the glucuronic acid moiety also gives a strong signal in this region, typically around 1606-1617 cm⁻¹. nih.govresearchgate.net The amide II band, which arises from N-H bending and C-N stretching vibrations, is found around 1560 cm⁻¹. nih.gov A peak corresponding to the symmetric C=O stretching of the carboxyl group can be identified at approximately 1412-1415 cm⁻¹. researchgate.net

The fingerprint region of the spectrum, below 1200 cm⁻¹, contains a complex series of bands corresponding to C-O-C, C-O, and C-C stretching vibrations, as well as various bending vibrations. For instance, a peak around 1035 cm⁻¹ is ascribed to C-O-C stretching, indicative of the glycosidic linkage between the monosaccharide units. researchgate.net

The following table summarizes the key FTIR absorption bands and their assignments for N-Acetylhyalobiuronic acid, based on spectral data for hyaluronic acid.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3700-3200 | O-H Stretching | Hydroxyl, Carboxylic Acid | researchgate.net |

| 3400-3200 | N-H Stretching | Amide (N-acetyl group) | researchgate.net |

| 1660-1600 | C=O Stretching (Amide I) | Amide (N-acetyl group) | researchgate.netnih.gov |

| 1617-1606 | Asymmetric C=O Stretching | Carboxylate | nih.govresearchgate.net |

| ~1560 | N-H Bending (Amide II) | Amide (N-acetyl group) | nih.gov |

| 1415-1412 | Symmetric C=O Stretching | Carboxylate | researchgate.net |

| ~1035 | C-O-C Stretching | Glycosidic linkage | researchgate.net |

Quantitative Methodologies for N-Acetylhyalobiuronic Acid and Related Uronic Acids

The quantification of N-Acetylhyalobiuronic acid and other uronic acids is essential for various applications in biochemistry and materials science. Several methodologies have been developed for this purpose, ranging from classic colorimetric assays to modern chromatographic techniques.

One of the most common approaches is colorimetric determination. A widely used method involves the hydrolysis of the uronic acid-containing polymer in concentrated sulfuric acid, often with the addition of tetraborate. nih.gov The uronic acids are converted to 5-formyl-2-furoic acid, which then reacts with a colorimetric reagent such as carbazole or m-hydroxydiphenyl to produce a colored product that can be quantified spectrophotometrically. nih.govnih.gov Modifications to these methods, such as using a microtiter plate format, have been developed to improve sample throughput and reduce the handling of hazardous reagents. nih.gov

Decarboxylation is another established method for the quantitative analysis of uronic acids. This technique is based on the principle that uronic acids release carbon dioxide (CO₂) when heated in the presence of a strong acid, such as boiling hydrochloric acid (HCl). nist.gov The evolved CO₂ can be trapped and quantified by various means, including gravimetrically by absorption in ascarite or by measuring the change in conductance of a sodium hydroxide solution. nist.govresearchgate.net However, this method can be complicated by CO₂ production from other carbohydrates, which may lead to overestimation. researchgate.net

Chromatographic methods offer high specificity and sensitivity for the quantification of individual uronic acids. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), can be used after derivatization of the monosaccharides. mdpi.com Derivatization steps, such as methanolysis followed by trimethylsilylation, are necessary to make the sugars volatile. researchgate.net High-Performance Liquid Chromatography (HPLC) with pulsed amperometric detection (PAD) is also a powerful tool for analyzing both neutral and acidic sugars without the need for derivatization. researchgate.net

The following table provides a summary of common quantitative methodologies for uronic acids.

| Methodology | Principle | Reagents/Conditions | Detection Method | Reference |

| Colorimetry | Acid hydrolysis followed by reaction with a coloring agent. | Concentrated H₂SO₄, tetraborate, m-hydroxydiphenyl or carbazole. | Spectrophotometry (e.g., 540 or 492 nm). | nih.govnih.gov |

| Decarboxylation | Acid-catalyzed release of CO₂ from the carboxyl group. | Boiling HCl (12%) or reflux in HI. | Gravimetric (CO₂ absorption) or conductometric. | nist.govresearchgate.net |

| Gas Chromatography (GC) | Separation of volatile derivatives of monosaccharides. | Methanolysis, acetylation, or trimethylsilylation for derivatization. | Flame Ionization Detector (FID) or Mass Spectrometry (MS). | nih.govmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Separation of acidic sugars on an ion-exchange column. | Anion-exchange chromatography. | Pulsed Amperometric Detection (PAD). | researchgate.net |

Biological Significance of N Acetylhyalobiuronic Acid at the Molecular and Cellular Levels

Contribution to Hyaluronan Chain Structure and Integrity

The unique chemical structure of N-Acetylhyalobiuronic acid is directly responsible for the distinctive characteristics of the hyaluronan polymer. The alternating β-(1→3) and β-(1→4) glycosidic linkages impart a twisted, ribbon-like conformation to the hyaluronan chain. This structure allows for extensive hydrogen bonding, both intramolecularly and with surrounding water molecules, resulting in a highly hydrated and viscoelastic molecule. nih.gov The remarkable water-retaining capacity of hyaluronan, where a single molecule can hold up to 1,000 times its weight in water, is a direct consequence of the hydrophilic nature of the N-acetylglucosamine and glucuronic acid residues within the N-Acetylhyalobiuronic acid unit. clevelandclinic.org This property is crucial for maintaining tissue hydration, lubrication, and creating a hydrated extracellular matrix (ECM) that provides structural support to tissues. clevelandclinic.orgfrontiersin.org

The length and molecular weight of the hyaluronan polymer, which can range from thousands to millions of daltons, are determined by the number of repeating N-Acetylhyalobiuronic acid units. nih.gov This size variation is a critical determinant of hyaluronan's biological activity, with high-molecular-weight hyaluronan generally being associated with tissue homeostasis and integrity, while low-molecular-weight fragments can signal tissue injury and inflammation. nih.govnih.gov

Role in Glycosaminoglycan-Mediated Molecular Recognition and Signaling

N-Acetylhyalobiuronic acid serves as the primary recognition motif for a diverse group of proteins known as hyaladherins. nih.gov These hyaluronan-binding proteins mediate many of the biological effects of hyaluronan. The specific arrangement of the carboxyl and N-acetyl groups within the N-Acetylhyalobiuronic acid unit provides the basis for these highly specific molecular interactions. beilstein-journals.org Glycosaminoglycans (GAGs), including hyaluronan, are key players in cell signaling, modulating processes such as cell growth, proliferation, and adhesion. nih.gov The interaction between hyaluronan and its binding partners can trigger intracellular signaling cascades, influencing a wide array of cellular behaviors. nih.govnih.gov The structural diversity of GAGs, arising from variations in their disaccharide units, sulfation patterns, and chain length, allows for a high degree of specificity in their interactions with proteins, thereby regulating numerous physiological and pathological processes. beilstein-journals.orgnih.gov

Interplay with Cell Surface Receptors (e.g., CD44) in Hyaluronan Metabolism

One of the most well-characterized hyaladherins is the cell surface receptor CD44. mdpi.com The interaction between the N-Acetylhyalobiuronic acid units of hyaluronan and the hyaluronan-binding domain of CD44 is a critical event in hyaluronan metabolism and cell signaling. mdpi.comnih.gov This binding is essential for the cellular uptake and degradation of hyaluronan, a process that is vital for maintaining tissue homeostasis. glycoforum.gr.jp The binding of hyaluronan to CD44 can also initiate a variety of intracellular signaling pathways, including those involved in cell survival, proliferation, and migration. nih.govdovepress.com

The interplay between hyaluronan and CD44 is complex and can be influenced by the molecular weight of the hyaluronan polymer and the expression levels of CD44 on the cell surface. nih.govresearchgate.net For instance, high-molecular-weight hyaluronan binding to CD44 can promote cell adhesion and survival, while low-molecular-weight fragments may trigger inflammatory responses. nih.govfrontiersin.org This intricate interplay underscores the importance of the N-Acetylhyalobiuronic acid unit as the fundamental determinant of hyaluronan's biological functions.

Table 1: Key Hyaluronan Receptors and Their Functions

| Receptor | Function | Cellular Processes Influenced |

|---|---|---|

| CD44 | Principal cell surface receptor for hyaluronan; mediates endocytosis and signaling. mdpi.comglycoforum.gr.jp | Cell adhesion, migration, proliferation, survival. nih.govnih.gov |

| RHAMM (Receptor for Hyaluronan-Mediated Motility) | Involved in cell motility and cytoskeletal rearrangement. nih.govmdpi.com | Cell migration, mitotic spindle integrity. mdpi.com |

| LYVE-1 (Lymphatic Vessel Endothelial Hyaluronan Receptor 1) | Primarily expressed on lymphatic endothelial cells; involved in hyaluronan uptake. nih.gov | Lymphatic transport of hyaluronan. nih.gov |

| HARE (Hyaluronan Receptor for Endocytosis) | Scavenger receptor for hyaluronan in the liver and spleen. nih.gov | Systemic clearance of hyaluronan. nih.gov |

| Layilin | Binds to hyaluronan and cytoskeletal proteins, influencing cell shape and adhesion. nih.gov | Cytoskeletal organization, cell adhesion. nih.gov |

Influence on Cellular Processes through its Parent Hyaluronan Polymer

The biological effects of N-Acetylhyalobiuronic acid are manifested through the actions of its polymeric form, hyaluronan. The following subsections detail the influence of hyaluronan on key cellular processes.

Hyaluronan, through its N-Acetylhyalobiuronic acid units, plays a dual role in modulating cell adhesion. frontiersin.orgnih.gov It can act as both an adhesive and an anti-adhesive molecule depending on the cellular context and the molecular weight of the hyaluronan. frontiersin.org Cell-surface hyaluronan can mediate the initial stages of cell-matrix adhesion. nih.govresearchgate.net However, an excess of hyaluronan can inhibit cell adhesion through steric hindrance and electrostatic repulsion. nih.gov The interaction of hyaluronan with its receptors, such as CD44, is crucial for mediating its effects on cell adhesion. researchgate.nettandfonline.com

The influence of hyaluronan on cell proliferation and differentiation is highly context-dependent and is significantly influenced by its molecular weight. tandfonline.com High-molecular-weight hyaluronan is generally considered to be anti-proliferative and can promote cell differentiation. frontiersin.org In contrast, low-molecular-weight hyaluronan fragments can stimulate cell proliferation, often in the context of wound healing and inflammation. researchgate.net The signaling pathways initiated by the interaction of hyaluronan with its receptors, such as CD44 and RHAMM, are central to its effects on cell proliferation and differentiation. nih.gov For example, the HA-CD44 signaling pathway can activate the ERK pathway, which is known to promote cell proliferation. nih.gov

During embryonic development, the extracellular matrix is rich in hyaluronan. nih.govresearchgate.net This abundance of hyaluronan creates a hydrated and cell-free space that facilitates cell migration and proliferation, which are essential processes in morphogenesis. nih.govresearchgate.net The interaction of hyaluronan with its receptors is critical for various developmental events, including the epithelial-mesenchymal transition. nih.gov As tissues mature, the levels of hyaluronan often decrease, allowing for cell-cell interactions and differentiation to occur. glycoforum.gr.jpmdpi.com The targeted deletion of hyaluronan synthase 2 (HAS2), the enzyme responsible for synthesizing high-molecular-weight hyaluronan, is embryonically lethal in mice due to abnormal heart development, highlighting the critical role of hyaluronan in morphogenesis. frontiersin.org

N Acetylhyalobiuronic Acid in Extracellular Matrix Dynamics and Remodeling

Incorporation into Hyaluronan as a Key Extracellular Matrix Component

N-Acetylhyalobiuronic acid does not exist as a pre-formed unit for polymerization. Instead, its constituent monosaccharides, D-glucuronic acid and D-N-acetylglucosamine, are activated as high-energy uridine (B1682114) diphosphate (B83284) (UDP) sugars in the cytoplasm: UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.netnih.gov These precursors are utilized by a family of integral membrane enzymes called hyaluronan synthases (HAS). nih.govnih.gov

Unlike other glycosaminoglycans, which are synthesized in the Golgi apparatus, hyaluronan is uniquely synthesized at the inner face of the plasma membrane. nih.govnih.gov The HAS enzymes alternately add UDP-GlcUA and UDP-GlcNAc to the growing polysaccharide chain, effectively polymerizing N-Acetylhyalobiuronic acid units. researchgate.net The nascent hyaluronan polymer is then extruded directly into the extracellular space. nih.govresearchgate.net

There are three main isoforms of HAS in vertebrates, each with distinct enzymatic properties that contribute to the synthesis of hyaluronan of varying molecular weights, a critical factor in its biological function. nih.gov

Table 1: Vertebrate Hyaluronan Synthase (HAS) Isoforms

| Isoform | General Characteristics | Resulting Hyaluronan Molecular Weight |

| HAS1 | Produces a moderate range of HA sizes. Its expression is often linked to inflammatory conditions. | 2 x 105 to 2 x 106 Da |

| HAS2 | Synthesizes the highest molecular weight HA and is crucial for embryonic development. Its activity is tightly regulated. nih.gov | > 2 x 106 Da |

| HAS3 | Produces the lowest molecular weight HA and has the highest enzymatic activity, leading to rapid HA synthesis. | 1 x 105 to 1 x 106 Da |

Once extruded, hyaluronan, a polymer of N-Acetylhyalobiuronic acid, becomes a core component of the ECM, where it provides structural support and stability to tissues. nih.govnih.gov

Involvement in Extracellular Matrix Assembly and Organization

The hyaluronan polymer, composed of thousands of N-Acetylhyalobiuronic acid units, is not merely a passive structural element but an active organizer of the ECM. nih.govresearchgate.net Its polyanionic nature and ability to bind vast amounts of water contribute to the hydration and viscoelasticity of the matrix, creating turgor pressure that helps tissues resist compressive forces. nih.govoup.com

Hyaluronan plays a pivotal role in organizing other ECM components by forming large aggregates with proteoglycans, particularly aggrecan in cartilage and versican in other tissues. nih.gov These massive supramolecular structures are stabilized by link proteins and form a hydrated gel that fills the interstitial space. nih.gov Furthermore, hyaluronan is directly involved in the assembly of the fibronectin matrix, a critical process for tissue organization. nih.gov The co-alignment of hyaluronan, fibronectin, and cell surface integrins suggests a direct role for HA in initiating and propagating the deposition of other ECM proteins. nih.gov

The interaction of hyaluronan with cell surface receptors, known as hyaladherins, is crucial for its role in ECM organization and cell-matrix communication. The most prominent of these receptors is CD44. nih.gov This interaction tethers the ECM to the cell surface, influencing cell adhesion, migration, and proliferation. nih.govresearchgate.net Another important receptor, the Receptor for Hyaluronan-Mediated Motility (RHAMM), is involved in signaling cascades that regulate cell migration. nih.gov

Dynamic Turnover of N-Acetylhyalobiuronic Acid within Extracellular Matrix Remodeling Processes

The ECM is not a static structure but undergoes constant remodeling, a process in which the turnover of hyaluronan is a key feature. frontiersin.orgnih.govnih.gov This dynamic turnover involves a delicate balance between the synthesis of new hyaluronan chains by HAS enzymes and their degradation by a group of enzymes called hyaluronidases (HYALs). scielo.broup.com

Hyaluronan is metabolically very active, with a rapid turnover rate that varies significantly among different tissues. nih.govnih.gov For instance, the half-life of hyaluronan in the bloodstream is only 2-5 minutes, while in the skin, it is less than a day. nih.govresearchgate.netnih.gov In contrast, in cartilage, its turnover is much slower, with a half-life of several days. nih.govexperchem.com This rapid turnover allows tissues to quickly modify their ECM in response to physiological needs or injury. scielo.br

Table 2: Estimated Half-Life of Hyaluronan in Various Tissues

| Tissue | Estimated Half-Life |

| Bloodstream | 2–5 minutes nih.gov |

| Skin | < 1 day nih.govnih.gov |

| Synovial Fluid | 12–24 hours |

| Cartilage | 1–3 weeks |

| Vitreous Body | Several days nih.gov |

Degradation of hyaluronan is a multi-step process. High-molecular-weight HA in the ECM can be cleaved into smaller fragments by cell-surface-anchored hyaluronidases like HYAL2. nih.govoup.com These fragments can then be internalized by cells via receptor-mediated endocytosis (often involving CD44) and further degraded into monosaccharides in lysosomes by HYAL1 and other exoglycosidases. researchgate.netnih.govoup.com This process not only removes old hyaluronan but also generates bioactive HA fragments that can trigger specific signaling pathways involved in inflammation, angiogenesis, and cell proliferation. researchgate.net

Functional Implications of N-Acetylhyalobiuronic Acid-Containing Hyaluronan in Tissue Homeostasis (e.g., Uterus, Placenta)

The tightly regulated synthesis and degradation of hyaluronan, the polymer of N-Acetylhyalobiuronic acid, are critical for the homeostasis of specialized tissues, including the uterus and placenta. nih.goviastate.edu

In the female reproductive tract, hyaluronan is integral to multiple processes, from fertilization to embryo implantation and pregnancy maintenance. iastate.edunih.gov

Uterine Receptivity and Implantation: During the window of implantation, there are significant changes in the expression of HAS enzymes and the deposition of hyaluronan in the uterine endometrium. nih.gov Hyaluronan facilitates blastocyst adhesion and communication within the uterus. iastate.edunih.gov It interacts with its receptor CD44 on the trophoblast cells of the embryo, a crucial step for successful implantation. bioscientifica.com

Decidualization and Placentation: Following implantation, hyaluronan is highly expressed in the stromal structures of the decidua and placenta. nih.govactanaturae.ru It plays a role in creating the peri-embryonic avascular niche and is crucial for the extensive vascular remodeling required to establish the maternal-fetal circulation. nih.gov The precise balance of hyaluronan synthesis and degradation is essential; both insufficient and excessive deposition of hyaluronan at the implantation site can compromise pregnancy. nih.gov

Maintenance of Uterine Quiescence: High-molecular-weight hyaluronan contributes to the maintenance of uterine quiescence during pregnancy. iastate.edu It is a critical component of the ECM in the cervix, keeping it firm and closed until term. As labor approaches, changes in hyaluronan metabolism contribute to cervical ripening. dntb.gov.ua

The functional importance of hyaluronan in these tissues underscores the critical role of its fundamental building block, N-Acetylhyalobiuronic acid, in reproductive success. nih.gov

Table 3: Summary of Hyaluronan's Role in Uterine and Placental Homeostasis

| Process | Role of Hyaluronan (HA) | Key Interacting Molecules |

| Embryo Implantation | Mediates cellular adhesion and communication between the embryo and uterus. nih.gov | CD44, RHAMM |

| Decidualization | Contributes to the transformation of the endometrium to support the pregnancy. Involved in creating an avascular zone around the embryo. nih.gov | HAS enzymes, HYALs |

| Placental Angiogenesis | Modulates the formation of new blood vessels essential for placental development. bioscientifica.com | Growth factors, cell receptors |

| Uterine Quiescence | High-molecular-weight HA helps maintain the structural integrity and quiescence of the uterine muscle. iastate.edu | Progesterone receptors |

| Cervical Ripening | Degradation and changes in HA size contribute to the softening and dilation of the cervix before labor. dntb.gov.ua | Hyaluronidases (HYALs) |

Advanced Research Avenues and Future Directions for N Acetylhyalobiuronic Acid Studies

Development of Novel Synthetic Strategies for N-Acetylhyalobiuronic Acid and Modified Forms

The future of N-Acetylhyalobiuronic acid research is intrinsically linked to the development of sophisticated synthetic strategies that allow for the precise construction of the molecule and its derivatives. Current research is moving beyond traditional methods toward more controlled and efficient syntheses. One promising area is the advancement of automated solid-phase synthesis, which has been successfully applied to create hyaluronan (HA) oligosaccharides. lookchem.com This technique allows for the sequential addition of monosaccharide building blocks, such as glucosamine (B1671600) and glucuronic acid derivatives, on a solid support, enabling the controlled assembly of specific HA oligomers. lookchem.com

Furthermore, significant efforts are being directed toward the chemical modification of the N-Acetylhyalobiuronic acid structure to enhance its functionality for a range of biomedical applications. encyclopedia.pub These modifications primarily target the carboxyl and hydroxyl groups of the molecule.

Key modification strategies include:

Amidation: The carboxyl group can be activated, often using carbodiimide (B86325) chemistry, to form amide bonds with various amine-containing molecules. A novel approach involves using a new guanidinylating reagent that functions in an aqueous solution without the need for protection/deprotection steps, allowing for the creation of guanidinium-modified HA. nih.gov

Esterification: The carboxyl group can also be converted into an ester. This can be achieved through reactions with alkyl halides, tosylate activation, or epoxides like glycidyl (B131873) methacrylate. encyclopedia.pub The degree of esterification can be controlled to modulate the solubility of the resulting derivative. encyclopedia.pub

Thiolation: Grafting thiolated hydrophobic molecules onto the HA backbone is another innovative strategy. This modification allows the resulting amphiphilic conjugate to self-assemble into nanostructures, such as nanogels, which can be crosslinked via disulfide bonds. nyu.edu

These novel synthetic and modification strategies are crucial for creating tailored N-Acetylhyalobiuronic acid-based molecules for advanced applications.

| Modification Strategy | Functional Group Targeted | Key Reagents/Methods | Primary Outcome | Reference |

|---|---|---|---|---|

| Amidation | Carboxyl Group | Carbodiimides (e.g., EDC), N-hydroxysuccinimide (NHS), Hydrazides | Grafting of molecules via amide bond | encyclopedia.pub |

| Guanidinylation | Carboxyl Group | Novel aqueous-phase guanidinylating reagent | Formation of guanidinium-modified biopolymers | nih.gov |

| Esterification | Carboxyl Group | Alkyl halides, Epoxides (e.g., glycidyl methacrylate), Diazomethane | Formation of ester derivatives with altered solubility | encyclopedia.pub |

| Thiolation | Backbone (via initial modification) | Grafting of thiolated hydrophobic molecules | Creation of self-assembling amphiphilic conjugates | nyu.edu |

Investigation of Undiscovered Enzymatic Pathways in N-Acetylhyalobiuronic Acid Metabolism

N-Acetylhyalobiuronic acid is a fundamental product of hyaluronan (HA) catabolism. The degradation of HA is a multi-step process involving a cascade of enzymes. nih.gov The classical pathway involves the concerted action of three key enzymes: hyaluronidase, β-D-glucuronidase, and β-N-acetyl-D-hexosaminidase, which work together to break down the polysaccharide into its monosaccharide components. nih.gov

However, recent research has unveiled a more complex picture, suggesting the involvement of additional, previously undiscovered enzymatic players. The focus of future investigations will be to characterize these novel pathways and the enzymes that drive them.

Key Enzymes and Emerging Players in HA Catabolism:

Hyaluronidases (HYALs): HYAL1 and HYAL2 are the major hyaluronidases in somatic tissues. mdpi.comnih.gov HYAL2, often anchored to the cell surface, is thought to perform the initial cleavage of high-molecular-weight HA into smaller fragments. mdpi.comnih.gov These fragments are then internalized and further degraded in lysosomes by HYAL1. mdpi.comnih.gov Other HYALs, like PH-20/SPAM1, are tissue-specific, playing essential roles in fertilization. mdpi.com

Exoglycosidases: Following the action of hyaluronidases, β-glucuronidase and β-hexosaminidase act on the ends of the HA fragments to release monosaccharides. mdpi.com The relative importance and interplay of these enzymes with HYALs are still areas of active investigation. mdpi.com

Novel Degrading Proteins: Two recently identified proteins, CEMIP (also known as KIAA1199) and TMEM2, have been shown to facilitate HA depolymerization. mdpi.commdpi.com These proteins are not homologous to the conventional hyaluronidases, and their precise mechanism of action is not yet fully understood, making them a primary target for future research. mdpi.com TMEM2, in particular, is now speculated to be a major enzyme involved in extracellular HA degradation. mdpi.com

Microbial Enzymes: A diverse range of microbial hyaluronan-degrading enzymes, including hyaluronan lyases, have been identified. researchgate.netnih.gov These enzymes, which often function via a β-elimination reaction, represent a vast and largely untapped resource for understanding HA metabolism and for biotechnological applications. researchgate.netnih.gov

Future research will focus on elucidating the specific roles and regulatory mechanisms of CEMIP and TMEM2, exploring the vast enzymatic diversity of the microbial world, and understanding how these different enzymatic pathways are coordinated in health and disease.

Application of Advanced Analytical Techniques for In Situ and Real-Time Analysis

The study of N-Acetylhyalobiuronic acid and its related oligosaccharides has been significantly advanced by the development of sophisticated analytical techniques that offer high sensitivity, specificity, and the potential for real-time monitoring. These methods are indispensable for understanding the dynamics of HA metabolism and function.

One of the significant breakthroughs is the establishment of a novel high-performance thin-layer chromatography (HPTLC) method. nih.govresearchgate.net This technique, which uses an amino-modified silica (B1680970) stationary phase, allows for a reagent-free in situ derivatization that results in a very low limit of detection (7-19 pmol per band). nih.gov The method has been validated for the qualitative and quantitative analysis of small saturated HA oligosaccharides and can be coupled with mass spectrometry (TLC-MS) for definitive identification of the analytes. nih.govresearchgate.net

For real-time analysis, in situ transflectance spectroscopy has emerged as a powerful tool, particularly in biotechnological settings. nih.gov This technique has been successfully applied to the online quantification of HA during microbial fermentation processes. nih.gov By developing chemometric models based on near-infrared spectral information, researchers can monitor HA concentrations in real-time, allowing for precise process control. nih.gov

Furthermore, nuclear magnetic resonance (NMR) spectroscopy provides deep insights into the molecular dynamics of these oligosaccharides. The use of 15N isotopic labeling, in particular, offers enhanced spectral resolution compared to 13C NMR, allowing for the measurement of position-specific dynamic information even in larger oligomers. researchgate.net This approach enables the characterization of the flexibility and conformational dynamics of the glycosidic linkages and acetamido groups within the HA structure. researchgate.net

| Technique | Principle of Operation | Key Advantage | Application | Reference |

|---|---|---|---|---|

| HPTLC-MS | Chromatographic separation on amino-modified silica with in situ derivatization, coupled to mass spectrometry. | High sensitivity (pmol range), qualitative and quantitative analysis. | Analysis of small hyaluronan oligosaccharides. | nih.govresearchgate.net |

| In Situ Transflectance Spectroscopy | Real-time measurement of near-infrared spectral information during a process. | Online, real-time, non-invasive monitoring. | Quantification of HA during fermentation. | nih.gov |

| 15N Relaxation NMR | Measures the relaxation of 15N nuclei to probe molecular motion on a pico- to nanosecond timescale. | Provides position-specific dynamic and structural information. | Characterizing the dynamics of hyaluronan oligosaccharides. | researchgate.net |

Elucidating the Molecular Mechanisms of N-Acetylhyalobiuronic Acid-Mediated Biological Effects

The biological effects of hyaluronan are highly dependent on its molecular weight, with smaller fragments like N-Acetylhyalobiuronic acid often eliciting distinct cellular responses compared to the high-molecular-weight polymer. A central goal of future research is to fully elucidate the molecular mechanisms through which these smaller oligosaccharides exert their effects.

The primary mechanism involves the interaction of HA fragments with specific cell surface receptors. The most widely distributed and recognized receptor for HA is CD44. nih.gov The binding of HA to CD44 can initiate a variety of intracellular signaling cascades that affect cell survival, proliferation, and apoptosis. nih.gov It is reported that higher- and lower-molecular-weight HA have distinct biological effects that are mediated through their interaction with receptors like CD44. nih.gov Another key receptor is the Receptor for Hyaluronan-Mediated Motility (RHAMM). nih.gov

Future research will need to dissect the downstream consequences of N-Acetylhyalobiuronic acid binding to these receptors. Drawing parallels from studies on other bioactive molecules, several signaling pathways are of particular interest for investigation:

Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways, are central regulators of cellular responses to external stimuli. It is plausible that N-Acetylhyalobiuronic acid could modulate these pathways upon receptor binding. nih.gov

Transcription Factors: The activation of redox-sensitive transcription factors such as nuclear factor kappa B (NF-κB) and activating protein-1 (AP-1) controls the expression of numerous genes involved in inflammation and cell survival. nih.gov Investigating whether N-Acetylhyalobiuronic acid can influence the activity of these factors is a critical next step.

Protein Kinase C (PKC): The translocation and activation of PKC are known to be stimulated by various lipids and signaling molecules. researchgate.net Determining if N-Acetylhyalobiuronic acid can trigger PKC activity would provide a direct link to downstream phosphorylation events.

By focusing on these receptor-ligand interactions and the subsequent intracellular signaling events, researchers can build a comprehensive model of how N-Acetylhyalobiuronic acid mediates its diverse biological effects.

Computational Modeling and Simulation of N-Acetylhyalobiuronic Acid Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for studying the structure, dynamics, and interactions of biomolecules at an atomic level. mdpi.comscielo.org.mx For N-Acetylhyalobiuronic acid and related HA oligosaccharides, these techniques provide insights that are often difficult to obtain through experimental methods alone. mdpi.com

MD simulations allow researchers to observe the dynamic behavior of HA oligosaccharides in aqueous solution over time. nih.govmanchester.ac.uk These simulations have been crucial in explaining the characteristic stiffness of the HA polymer, revealing that stable hydrogen bonds between adjacent sugar residues and the caging of water molecules around the glycosidic linkage constrain the molecule's flexibility. manchester.ac.uk

A significant application of these computational approaches is the study of interactions between HA oligosaccharides and other molecules. mdpi.com Simulations can predict and characterize the binding of N-Acetylhyalobiuronic acid to the active sites of enzymes or the binding pockets of cell surface receptors like CD44. mdpi.com This provides a structural basis for understanding the molecular recognition events that trigger biological responses.

Areas of Investigation Using Computational Modeling:

| Interaction Type | Description | Key Insights from Simulation | Reference |

| Protein Interactions | Simulating the binding of HA oligosaccharides to proteins such as CD44, bacterial lyases, and various chemokines. | Provides atomic-level detail of binding modes, identifies key interacting amino acid residues, and calculates binding affinities. | mdpi.com |

| Lipid Interactions | Modeling the interaction of HA with lipid molecules, such as phospholipids (B1166683) in a membrane context. | Characterizes how HA associates with lipid bilayers, which is relevant for understanding its role in synovial fluid lubrication. | mdpi.com |

| Ion Interactions | Investigating how ions (e.g., Na+) interact with the charged carboxyl groups of the HA chain. | Reveals the influence of salt concentration on the conformation and solvation shell structure of HA oligosaccharides. | researchgate.net |

| Self-Association | Simulating the interaction between two or more HA molecules. | Provides information on the capacity for intra- and intermolecular non-covalent interactions. | mdpi.com |

By integrating computational predictions with experimental data, a more complete and dynamic picture of N-Acetylhyalobiuronic acid's behavior and function can be achieved. nih.gov These simulations are essential for guiding future experimental work, from designing modified HA derivatives to understanding the molecular basis of its biological effects.

常见问题

Basic Research Question: What are the established synthetic routes for producing N-Acetylhyalobiuronic acid, and what critical parameters govern yield optimization?

Methodological Answer:

N-Acetylhyalobiuronic acid is synthesized via the controlled degradation of curdlan, a linear β-(1→3)-D-glucan. Key steps include:

- Peracetylation of laminaribiose (derived from curdlan hydrolysis) under anhydrous conditions using acetic anhydride and pyridine .

- Chemical conversion of peracetylated laminaribiose to N-Acetylhyalobiuronic acid via selective oxidation and acetylation.

Critical parameters include reaction temperature (optimized at 40–50°C), pH control (neutral to mild acidic), and purification via silica gel chromatography to isolate the product. Yield is highly sensitive to the degree of curdlan depolymerization and the stoichiometry of acetylating agents .

Basic Research Question: Which spectroscopic and chromatographic techniques are essential for characterizing N-Acetylhyalobiuronic acid, and how should data be interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm acetylation patterns and glycosidic linkages. Peaks at δ 2.0–2.2 ppm indicate acetyl groups, while anomeric protons (δ 4.5–5.5 ppm) confirm β-configuration .

- Infrared Spectroscopy (IR): Absorbance at 1740 cm⁻¹ confirms ester carbonyl groups.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (210 nm) monitors purity. Common errors include incomplete column equilibration or detector saturation at high concentrations .

Advanced Research Question: How can researchers resolve contradictions in reported bioactivity data (e.g., immunomodulatory effects) of N-Acetylhyalobiuronic acid across studies?

Methodological Answer:

Discrepancies often arise from variability in experimental models (e.g., cell lines vs. animal studies) or sample purity. Strategies include:

- Meta-analysis: Pool data from independent studies using random-effects models to account for heterogeneity .

- Sensitivity Analysis: Test bioactivity across standardized doses (e.g., 10–100 µg/mL) and control for endotoxin contamination, which can confound immune responses .

- Replication Studies: Reproduce key experiments under controlled conditions, using validated reference standards .

Advanced Research Question: What statistical approaches are recommended for analyzing clustered data in studies involving repeated measurements of N-Acetylhyalobiuronic acid’s stability?

Methodological Answer:

For clustered data (e.g., stability tests across multiple pH levels or temperatures):

- Mixed-Effects Models: Account for within-cluster correlations (e.g., repeated measurements per sample) by incorporating random intercepts for experimental batches .

- Survival Analysis: Use Kaplan-Meier curves or Cox proportional hazards models to estimate degradation rates under thermal stress .

- Multivariate ANOVA: Assess interactions between variables (e.g., pH and temperature) on stability .

Advanced Research Question: How can computational modeling complement experimental studies to predict N-Acetylhyalobiuronic acid’s behavior in biological systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model glycosidic bond stability under physiological conditions (e.g., 37°C, pH 7.4) to predict hydrolysis rates .

- Docking Studies: Predict interactions with immune receptors (e.g., TLR-4) using tools like AutoDock Vina, validated against crystallographic data .

- Quantitative Structure-Activity Relationship (QSAR): Correlate acetyl group positioning with bioactivity using partial least squares regression .

Basic Research Question: What are the primary degradation pathways of N-Acetylhyalobiuronic acid under thermal stress, and how can they be monitored?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Track mass loss at 200–300°C, indicative of acetyl group decomposition .

- High-Resolution Mass Spectrometry (HRMS): Identify degradation products (e.g., deacetylated fragments) via exact mass matching .

- Kinetic Studies: Use Arrhenius plots to calculate activation energy for degradation, enabling shelf-life predictions .

Advanced Research Question: What experimental design principles are critical for investigating the pH-dependent stability of N-Acetylhyalobiuronic acid?

Methodological Answer:

- Buffer Selection: Use citrate-phosphate buffers (pH 3–7) and Tris-HCl (pH 8–9) to avoid confounding ion effects .

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH and analyze degradation products weekly via HPLC .

- Control for Autohydrolysis: Include control groups with inert sugars (e.g., trehalose) to distinguish pH-specific degradation from general hydrolysis .

Advanced Research Question: How can researchers integrate multi-omics data to elucidate the mechanistic pathways of N-Acetylhyalobiuronic acid in immune modulation?

Methodological Answer:

- Transcriptomics: Use RNA-seq to identify differentially expressed genes in treated macrophages (e.g., IL-1β, TNF-α) and validate via qRT-PCR .

- Metabolomics: Apply LC-MS to profile metabolites (e.g., arachidonic acid derivatives) linked to anti-inflammatory responses .

- Pathway Enrichment Analysis: Tools like DAVID or GSEA map omics data to canonical pathways (e.g., NF-κB signaling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。